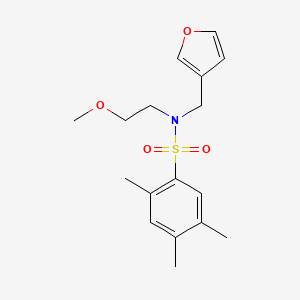![molecular formula C9H12ClNO3 B2617593 Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride CAS No. 78254-50-9](/img/structure/B2617593.png)
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride is an organic compound with the molecular formula C9H11NO3•HCl and a molecular weight of 217.65 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its white crystalline solid appearance and high solubility in various solvents .
Preparation Methods
The synthesis of Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydroxylamine hydrochloride in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is utilized in proteomics research for the modification and labeling of proteins, aiding in the study of protein structure and function.
Mechanism of Action
The mechanism of action of Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity or the modification of protein structures. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing new therapeutic strategies .
Comparison with Similar Compounds
Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(Boc-amino)benzoate: This compound has a tert-butoxycarbonyl (Boc) protecting group instead of the aminooxy group, making it useful for different synthetic applications.
Methyl 4-formylbenzoate: This precursor compound lacks the aminooxy group and is used in the synthesis of this compound.
The uniqueness of this compound lies in its aminooxy functionality, which allows for specific interactions with carbonyl-containing compounds, making it a versatile reagent in biochemical research .
Properties
IUPAC Name |
methyl 4-(aminooxymethyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXPIYIAPXLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2617510.png)

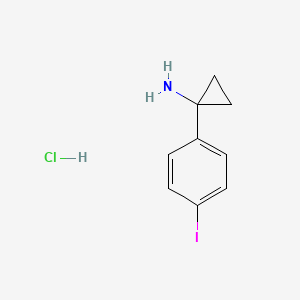
![ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2617516.png)
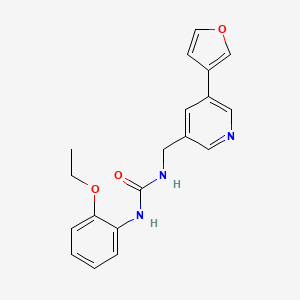
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2617523.png)
![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)
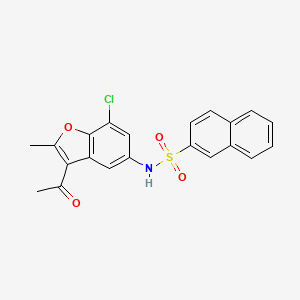
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2617527.png)
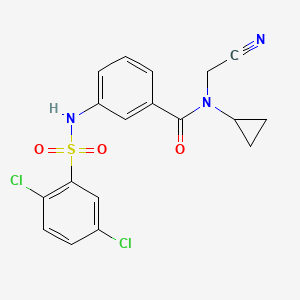
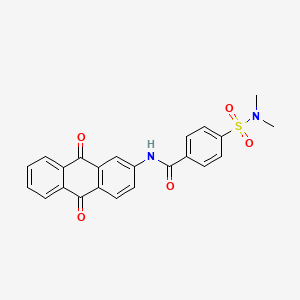
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)
